molecular formula C11H18N4O B2879654 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine CAS No. 1467864-04-5

1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine

Cat. No. B2879654
CAS RN: 1467864-04-5
M. Wt: 222.292
InChI Key: OFASWYBZXDTNBJ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body.
Biochemical and physiological effects:
1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine in lab experiments is its ability to exhibit multiple effects. This makes it a versatile compound that can be used for a wide range of applications. However, one of the main limitations of using this compound is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on elucidating the exact mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, future research could focus on optimizing the synthesis process for this compound, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine can be achieved through a multistep process involving the reaction of various reagents. The first step involves the condensation of 2-methylpiperidine with ethyl acetoacetate to form the corresponding enamine. This enamine is then subjected to a reaction with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole ring with methyl isocyanate to form the desired product.

Scientific Research Applications

1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4-amino-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASWYBZXDTNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

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